3-Azaspiro[5.5]undecane hydrochloride
Overview
Description
3-Azaspiro[5.5]undecane derivatives are important compounds in organic chemistry, offering diverse applications due to their unique spirocyclic framework. These compounds serve as intermediates in the synthesis of peptides, alkaloids, and other complex molecules. They are particularly noted for their involvement in the synthesis of N-protected amino acid esters and dipeptides, showcasing their utility in peptide synthesis.
Synthesis Analysis
The synthesis of 3-Azaspiro[5.5]undecane derivatives involves various methods, including the reaction of N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione with diphenyl chlorophosphate in the presence of a base, yielding N-protected amino acid esters (Rao et al., 2016). Another approach includes the use of N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione activated α-amino acids for dipeptide synthesis (Nowshuddin & Reddy, 2011).
Molecular Structure Analysis
The molecular structure of 3-Azaspiro[5.5]undecane derivatives is characterized by their spirocyclic nature, combining cyclohexane and piperidine rings. This structure is foundational for their chemical properties and reactivity. The synthesis and structural elucidation of these compounds, such as the crystal structure determination of specific derivatives, highlight their complex architecture (Hudnall et al., 2021).
Chemical Reactions and Properties
3-Azaspiro[5.5]undecane compounds participate in various chemical reactions, including Prins cascade cyclization for the synthesis of spiromorpholinotetrahydropyran derivatives (Reddy et al., 2014). Additionally, their reactivity with primary amines and formaldehyde showcases their potential in generating novel diazaspiro derivatives (Khrustaleva et al., 2018).
Physical Properties Analysis
The physical properties of 3-Azaspiro[5.5]undecane derivatives, such as their crystalline nature and stability, are crucial for their application in synthesis processes. These properties ensure the compounds' suitability as intermediates in organic synthesis, with high yields and preservation of enantiomeric purity in peptide synthesis (Rao et al., 2016).
Chemical Properties Analysis
The chemical properties of 3-Azaspiro[5.5]undecane derivatives, including their reactivity and the ability to undergo various chemical transformations, underscore their versatility in organic synthesis. These properties facilitate the synthesis of complex molecules, including dipeptides and other bioactive compounds (Nowshuddin & Reddy, 2011).
Scientific Research Applications
Synthesis of Peptides and Dipeptides
3-Azaspiro[5.5]undecane hydrochloride has been utilized in the synthesis of peptides and dipeptides. For example, a study by Rao et al. (2016) introduced a new reagent based on 3-Azaspiro[5.5]undecane hydrochloride for the synthesis of N-protected amino acid-ASUD esters, which are useful in peptide synthesis (Rao et al., 2016). Additionally, Nowshuddin and Reddy (2011) described a method using this compound for the efficient synthesis of dipeptides, showcasing its versatility in peptide chemistry (Nowshuddin & Reddy, 2011).
Antagonists for Chemokine-Mediated Diseases
The compound has also been linked to the development of CCR8 antagonists, which are claimed to be useful in treating chemokine-mediated diseases like asthma, chronic obstructive pulmonary disease, and rhinitis, as reported by Dr. Peter Norman (2007) (Norman, 2007).
Anticonvulsant Properties
Kamiński et al. (2014) synthesized various derivatives of 3-Azaspiro[5.5]undecane hydrochloride and tested them for anticonvulsant activity, finding several compounds effective in animal models of epilepsy (Kamiński, Wiklik, & Obniska, 2014).
Synthesis of Natural or Synthetic Products
Sinibaldi and Canet (2008) highlighted the importance of 3-Azaspiro[5.5]undecane derivatives in the synthesis of natural or synthetic products with significant biological activities, emphasizing the novel skeletons of these compounds and their challenging synthesis (Sinibaldi & Canet, 2008).
Antibacterial Agents
Lukin et al. (2022) explored derivatives of 1-oxa-9-azaspiro[5.5]undecane in the synthesis of ciprofloxacin derivatives, testing them against various bacterial strains and finding notable activity against specific strains (Lukin et al., 2022).
Cyclisation and Chemical Synthesis
The compound has been used in various cyclisation processes and chemical syntheses, contributing to the development of complex molecular structures and pharmaceuticals. For instance, White et al. (2003) utilized it in the synthesis of a shellfish toxin derivative (White, Wang, & Quaranta, 2003), and Pearson and Wang (2002) developed a methodology for making 2-azaspiro[5.5]undecan-1-one derivatives (Pearson & Wang, 2002).
Safety And Hazards
The compound is classified as having acute toxicity, both oral and inhalation, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity, single exposure; respiratory tract irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
properties
IUPAC Name |
3-azaspiro[5.5]undecane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-4-10(5-3-1)6-8-11-9-7-10;/h11H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRWSBJRLMRJKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azaspiro[5.5]undecane hydrochloride | |
CAS RN |
1125-01-5 | |
Record name | 3-Azaspiro[5.5]undecane, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1125-01-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1125-01-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90790 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-azaspiro[5.5]undecane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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